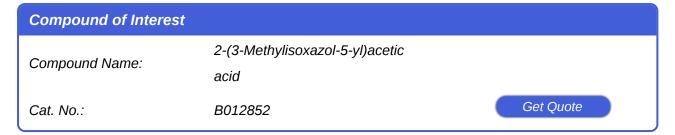


A Comparative Toxicological Assessment of 2-(3-Methylisoxazol-5-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profile of **2-(3-Methylisoxazol-5-yl)acetic acid**. Due to the limited availability of direct toxicological data for this specific compound, this guide leverages information from structurally related isoxazole and acetic acid derivatives to construct a comprehensive safety assessment. The data presented is intended to inform preliminary risk assessment and guide future toxicological studies.

Physicochemical and Toxicological Overview

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound incorporating both an isoxazole ring and an acetic acid moiety. Its toxicological profile is predicted to be influenced by both functional groups. The available safety information for the compound itself is limited to a hazard code indicating it is an irritant.[1] To provide a broader context, this guide compares its known properties with those of structurally similar compounds and the parent classes of isoxazole derivatives and acetic acid.

Table 1: Physicochemical Properties



Property	2-(3-Methylisoxazol-5- yl)acetic acid	Acetic Acid
CAS Number	19668-85-0[1]	64-19-7
Molecular Formula	C6H7NO3[1]	СНЗСООН
Molecular Weight	141.126 g/mol [1]	60.05 g/mol
Melting Point	101-104 °C[1]	16.6 °C
Boiling Point	306.7 °C[1]	118.1 °C
LogP	0.61010[1]	-0.17

Comparative Toxicity Data

The following tables summarize the available acute toxicity, irritation, and genotoxicity data for **2-(3-Methylisoxazol-5-yl)acetic acid** and its comparators.

Table 2: Acute Toxicity Data



Compound/Cla ss	Test Species	Route	LD50	GHS Category
2-(3- Methylisoxazol- 5-yl)acetic acid	-	-	No data available	Not classified
(3- Methylisoxazol- 5- yl)methanamine	-	Oral	-	Toxic if swallowed (Category 3)
2-(1,2- Benzisoxazol-3- yl)acetic acid	-	Oral	-	Harmful if swallowed (Category 4)
Acetic Acid	Rat	Oral	3310 mg/kg	Not classified
Acetic Acid	Rabbit	Dermal	1060 mg/kg	Not classified
Isoxazole Derivatives	Mice	-	Low acute toxicity reported for some derivatives	Generally low toxicity

Table 3: Irritation Data



Compound/Class	Skin Irritation	Eye Irritation
2-(3-Methylisoxazol-5-yl)acetic acid	Irritant (Xi)[1]	Irritant (Xi)[1]
2-(1,2-Benzisoxazol-3-yl)acetic acid	Causes skin irritation	Causes serious eye irritation
3-Methylisoxazole-5-carboxylic acid	Causes skin irritation	Causes serious eye irritation
5-Methylisoxazole-4-carboxylic acid	Causes skin irritation	Causes serious eye irritation
Acetic Acid (>10%)	Causes severe skin burns	Causes serious eye damage

Table 4: Genotoxicity Data (Ames Test)

Compound/Class	Ames Test Result
2-(3-Methylisoxazol-5-yl)acetic acid	No data available
Isoxazole Derivatives	No consistent data; some derivatives tested negative
Acetic Acid	Negative

Table 5: In Vitro Cytotoxicity of Isoxazole Derivatives

Isoxazole Derivative Class	Cell Line(s)	IC50 Range
Isoxazole-piperazine derivatives	Huh7, Mahlavu, MCF-7	0.3 - 3.7 μΜ
Isoxazole-carboxamide derivatives	Various cancer cell lines	0.107 - 77.83 μg/mL
Water-soluble isoxazole conjugates	Normal human skin fibroblasts	Low cytotoxicity



Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the design of future studies.

3.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain information on the acute toxicity of a substance for classification.

- Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step, i.e., dosing at a higher or lower dose level, or cessation of testing.
- Animal Model: Typically, rats of a single sex (usually females) are used.
- Procedure:
 - A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 - Three fasted animals are dosed with the test substance.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome of the first step determines the subsequent steps, following the defined procedure in the OECD guideline.
- Data Analysis: The method allows for the classification of the substance into one of the GHS
 categories for acute oral toxicity based on the observed mortality at different dose levels.
- 3.2. In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The



amount of formazan produced is proportional to the number of viable cells.

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
- 3.3. Genotoxicity (Bacterial Reverse Mutation Test Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry
mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine
and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation,
restoring the gene's function and allowing the bacteria to grow on the histidine-free medium.

Procedure:

- The tester strains are exposed to the test compound with and without a metabolic activation system (S9 mix from rat liver).
- The bacteria are then plated on a minimal agar medium lacking histidine.
- The plates are incubated for 48-72 hours.



- The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
- Data Analysis: A compound is considered mutagenic if it induces a reproducible, doserelated increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a conceptual model for a tiered testing strategy.



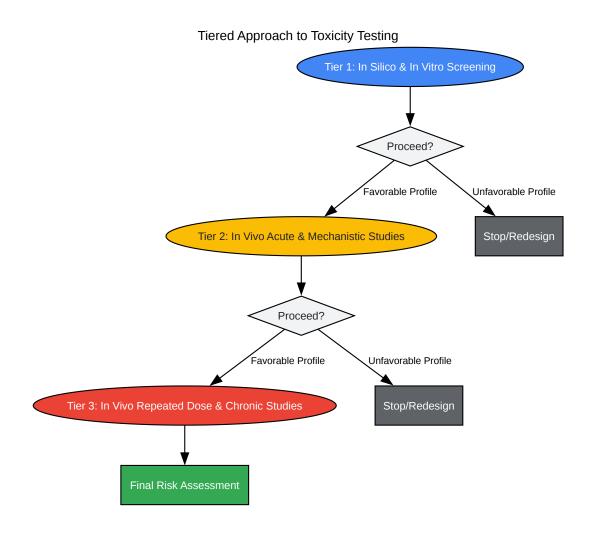
In Silico Assessment **QSAR** Modeling **Derek Nexus Prediction** Guide concentration selection Prioritize testing In Vitro Testing Cytotoxicity Assays (e.g., MTT) Genotoxicity Assays (e.g., Ames Test) Inform dose selection In Vivo Testing Acute Toxicity (e.g., OECD 423) Inform dose range **Repeated Dose Toxicity** Data Analysis & Risk Assessment **Data Interpretation Risk Assessment**

General Experimental Workflow for Toxicity Assessment

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General Experimental Workflow for Toxicity Assessment





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Tiered Approach to Toxicity Testing

Conclusion and Recommendations

Based on the available data for structurally related compounds, **2-(3-Methylisoxazol-5-yl)acetic acid** is likely to be a skin and eye irritant. The potential for acute oral toxicity should



be considered, with the possibility of it being harmful if swallowed. The general classification of isoxazole derivatives suggests a low overall toxicity, but the specific substitution pattern can significantly influence this, as seen in the wide range of cytotoxicity IC50 values. The acetic acid moiety, especially at higher concentrations or with prolonged exposure, can contribute to local corrosive effects.

Given the lack of direct experimental data, the following recommendations are made for a comprehensive toxicological evaluation of **2-(3-Methylisoxazol-5-yl)acetic acid**:

- In Vitro Cytotoxicity: An MTT or similar assay should be performed on relevant cell lines to determine its IC50 value and compare it to other isoxazole derivatives.
- Genotoxicity: An Ames test is recommended to assess its mutagenic potential, as this is a standard and critical endpoint for regulatory assessment.
- Acute Oral Toxicity: If in vitro results suggest a favorable profile, a limited in vivo acute oral toxicity study (e.g., following OECD 423) would provide essential data for classification and initial risk assessment.
- In Silico Modeling: In the absence of experimental data, computational toxicology models (e.g., QSAR and expert systems like Derek Nexus) could provide initial predictions for various toxicity endpoints.

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References

- 1. 2-(3-Methylisoxazol-5-yl)acetic acid | lookchem [lookchem.com]
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